(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine

Descripción general

Descripción

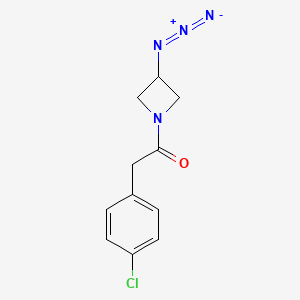

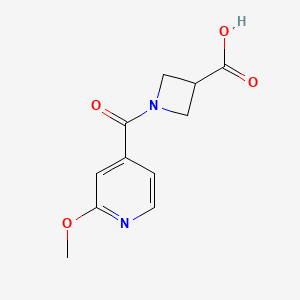

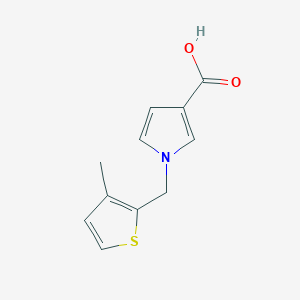

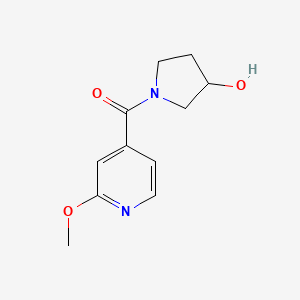

“(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine” is a complex organic compound. It contains a cyclohexyl group, which is a six-membered carbon ring, and a tert-butyl group, which is a carbon atom attached to three methyl groups. It also contains a 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms, and a methanamine group, which is a carbon atom bonded to an amine group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexyl ring, the addition of the tert-butyl group, the formation of the triazole ring, and the addition of the methanamine group. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclohexyl ring and the tert-butyl group are both relatively bulky, so they would likely prefer to be in equatorial positions to minimize steric strain . The triazole ring and the methanamine group are smaller and more flexible, so they could potentially occupy either axial or equatorial positions .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the triazole ring and the methanamine group. The triazole ring is aromatic and relatively stable, but it can participate in reactions with electrophiles or nucleophiles at the nitrogen atoms. The methanamine group contains a basic nitrogen atom, which can accept a proton to form a positively charged ammonium ion .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the cyclohexyl and tert-butyl groups would likely make it relatively nonpolar and hydrophobic, while the triazole and methanamine groups could potentially form hydrogen bonds with water or other polar solvents .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- A related compound, N,N-Dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, was synthesized using 1,3-dipolar cycloaddition and characterized by NMR spectroscopy, Elemental Analysis, and MS data (Aouine, El Hallaoui, & Alami, 2014).

Biological and Pharmaceutical Research

- The antimicrobial activities of a series of [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives were evaluated, showing moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).

Chemical Synthesis and Reactivity

- Research on similar compounds like Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine explored the synthesis of novel compounds and their characterization (Becerra, Cobo, & Castillo, 2021).

Material Science and Engineering

- Amphiphilic tris(triazolyl)amines functionalized with poly(ethylene glycol) were investigated as bi-functional surfactants in copper-catalyzed aerobic oxidation of alcohols in water, demonstrating the application in material science (Nakarajouyphon et al., 2022).

Antitumor and Medical Applications

- A compound, 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine, was synthesized, and its crystal structure was determined, showing antitumor activity against the Hela cell line (Ye et al., 2015).

Catalysis and Chemical Reactions

- The copper(I)-catalyzed azide-alkyne cycloaddition, a key reaction in click chemistry, was accelerated by tris(triazolylmethyl)amine-based ligands, demonstrating its application in catalysis and chemical reactions (Wang et al., 2011).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, it might interact with biological targets such as proteins or enzymes. The basic nitrogen atom in the methanamine group could form hydrogen bonds with other molecules, and the bulky tert-butyl and cyclohexyl groups could fit into hydrophobic pockets on the target molecules .

Safety and Hazards

Propiedades

IUPAC Name |

[1-(4-tert-butylcyclohexyl)triazol-4-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4/c1-13(2,3)10-4-6-12(7-5-10)17-9-11(8-14)15-16-17/h9-10,12H,4-8,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSZEJZWFCKKTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-(tert-butyl)cyclohexyl)-1H-1,2,3-triazol-4-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Hydroxyethyl)piperidin-1-yl]pentan-1-one](/img/structure/B1476102.png)